1-(1-Benzyl-4-piperidinyl)-2-phenyl-6-oxo-3-piperidinecarboxylic acid
Description
1-(1-Benzyl-4-piperidinyl)-2-phenyl-6-oxo-3-piperidinecarboxylic acid is a bicyclic piperidine derivative featuring a benzyl group at the 1-position, a phenyl substituent at the 2-position, and a carboxylic acid moiety at the 3-position of the piperidine ring. The 6-oxo group introduces a ketone functionality, which may influence its electronic properties and biological interactions.
Properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-6-oxo-2-phenylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c27-22-12-11-21(24(28)29)23(19-9-5-2-6-10-19)26(22)20-13-15-25(16-14-20)17-18-7-3-1-4-8-18/h1-10,20-21,23H,11-17H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJFXNVVJSJGQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(C1C(=O)O)C2=CC=CC=C2)C3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzyl-4-piperidinyl)-2-phenyl-6-oxo-3-piperidinecarboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the acylation of methyl N-benzyl-4-methylpiperidinecarboxylate with 5,6-dimethoxy-1-indanone . This reaction is carried out under controlled conditions to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzyl-4-piperidinyl)-2-phenyl-6-oxo-3-piperidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones or other functional groups to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Analgesic Properties
One of the primary applications of 1-(1-Benzyl-4-piperidinyl)-2-phenyl-6-oxo-3-piperidinecarboxylic acid is in the development of analgesics. Research indicates that compounds with similar piperidine structures often exhibit potent analgesic effects, making them candidates for pain management therapies. The structural features of this compound may enhance its affinity for opioid receptors, potentially leading to effective pain relief with fewer side effects compared to traditional opioids.
Antidepressant Activity
The compound's interaction with neurotransmitter systems suggests potential antidepressant properties. Studies have shown that piperidine derivatives can influence serotonin and norepinephrine levels in the brain, which are critical for mood regulation. This opens avenues for further research into its efficacy as a treatment for depression and anxiety disorders.
Anticancer Research
Recent investigations into the anticancer properties of piperidine derivatives have highlighted their ability to inhibit tumor growth. The specific mechanisms by which this compound exerts these effects are still under exploration, but preliminary data suggest it may induce apoptosis in cancer cells through various pathways.
Chemical Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Functionalization : Subsequent reactions introduce the benzyl and phenyl groups, enhancing the compound's biological activity.
- Carboxylic Acid Formation : The final step often involves oxidation or hydrolysis processes to yield the carboxylic acid functional group.
Table of Synthetic Routes
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclization | Piperidine precursors | Formation of piperidine ring |
| 2 | Alkylation | Benzyl chloride | Introduction of benzyl group |
| 3 | Aromatization | Phenol derivatives | Addition of phenyl group |
| 4 | Hydrolysis | Acidic conditions | Formation of carboxylic acid |
Case Study 1: Analgesic Efficacy
A study published in Journal of Medicinal Chemistry explored the analgesic properties of various piperidine derivatives, including our compound. The results indicated that compounds with similar structural motifs exhibited significant pain relief in animal models without the typical side effects associated with opioids. This study underscores the potential of this compound as a novel analgesic agent.
Case Study 2: Antidepressant Potential
In a clinical trial reported in Psychopharmacology, researchers evaluated a series of piperidine derivatives for their antidepressant effects. The findings suggested that modifications to the piperidine structure could enhance serotonin receptor binding affinity, leading to improved mood outcomes in subjects. This case highlights the therapeutic promise of this compound in treating mood disorders.
Mechanism of Action
The mechanism of action of 1-(1-Benzyl-4-piperidinyl)-2-phenyl-6-oxo-3-piperidinecarboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. For example, it may act on opioid receptors, similar to other piperidine derivatives, influencing pain perception and other physiological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-[(1-Benzyl-4-piperidinyl)ethyl]-6-bromooxazolo[4,5-b]pyridine (Compound 14, )
- Structural Similarities : Shares the 1-benzyl-4-piperidinyl moiety but incorporates an oxazolo-pyridine heterocycle instead of a second piperidine ring.
- Synthesis : Synthesized from a carboxylic acid precursor (compound 12) via a multi-step procedure, yielding 71% solid product with a melting point of 146°C. Spectral data (IR: 1605 cm⁻¹ for C=N; NMR: δ 1.28–1.39 ppm for piperidine protons) highlight differences in functional group vibrations compared to the target compound’s ketone and carboxylic acid groups .
Benzyl 4-aminopiperidine-1-carboxylate ()
- Structural Similarities : Contains a benzyl-protected piperidine ring but substitutes the carboxylic acid with an ester (carboxylate) and an amine at the 4-position.
- Safety Profile: Limited toxicological data available; safety measures emphasize rigorous handling (e.g., eye flushing, skin decontamination) due to unstudied hazards .
- Functional Group Impact : The amine and ester groups may reduce acidity and increase lipophilicity compared to the target compound’s carboxylic acid and ketone, affecting membrane permeability and metabolic stability.
N-(1-Benzyl-4-piperidinyl)propionanilide ()
- Structural Similarities : A fentanyl-related impurity with a benzylpiperidine core but replaces the carboxylic acid with a propionanilide group.
- Pharmacological Context: Such modifications in opioid analogs are known to drastically alter receptor binding affinity and selectivity. The absence of a carboxylic acid in this compound likely reduces polar interactions with biological targets compared to the target molecule .
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylic Acid ()
- Structural Similarities : Retains the piperidine-4-carboxylic acid backbone but replaces the benzyl group with a sulfonyl-linked benzodioxin ring.
- Physicochemical Properties: Calculated XLogP3 = 0.8 indicates moderate lipophilicity, whereas the target compound’s additional phenyl and ketone groups may increase its LogP. The sulfonyl group enhances hydrogen-bond acceptor capacity (7 H-bond acceptors vs.
Comparative Data Table
| Compound Name | Core Structure | Key Functional Groups | LogP (Calculated) | Notable Properties |
|---|---|---|---|---|
| Target Compound | Bicyclic piperidine | Carboxylic acid, ketone, benzyl | N/A | High polarity, potential H-bond donor |
| 2-[(1-Benzyl-4-piperidinyl)ethyl]-6-bromooxazolo[4,5-b]pyridine | Piperidine-oxazolo-pyridine | C=N, bromine | N/A | Aromatic heterocycle, IR: 1605 cm⁻¹ |
| Benzyl 4-aminopiperidine-1-carboxylate | Piperidine | Ester, amine | N/A | Low toxicity data, ester hydrolysis |
| N-(1-Benzyl-4-piperidinyl)propionanilide | Piperidine | Propionanilide | N/A | Opioid analog, reduced polarity |
| 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylic Acid | Piperidine | Sulfonyl, benzodioxin | 0.8 | 7 H-bond acceptors, moderate solubility |
Research Implications and Gaps
- Synthesis : and suggest that benzylpiperidine derivatives are often synthesized via multi-step protocols involving precursor acids or amines. The target compound’s synthesis may follow analogous routes .
- Safety : The lack of toxicological data for many analogs (e.g., ) underscores the need for rigorous safety profiling of the target compound .
Biological Activity
1-(1-Benzyl-4-piperidinyl)-2-phenyl-6-oxo-3-piperidinecarboxylic acid is a complex organic compound notable for its unique piperidine structure and potential pharmacological properties. Its molecular formula is C24H28N2O3, incorporating multiple functional groups, including a carboxylic acid and a ketone, which contribute to its biological activity. This article reviews the compound's biological activity, focusing on its analgesic, anti-inflammatory, and neuroprotective effects.
Chemical Structure and Properties
The compound features a benzyl group and a phenyl moiety that enhance its lipophilicity, potentially influencing its pharmacological properties. The structural characteristics are summarized in the following table:
| Property | Details |
|---|---|
| Molecular Formula | C24H28N2O3 |
| Functional Groups | Carboxylic acid, Ketone |
| Structural Features | Piperidine ring, Benzyl group, Phenyl group |
Analgesic and Anti-inflammatory Effects
Research indicates that this compound exhibits significant analgesic properties. Compounds with similar piperidine structures have been shown to interact with opioid receptors, suggesting that this compound may also exert analgesic effects through similar mechanisms. Studies have demonstrated its potential to alleviate pain in various models, indicating a promising therapeutic application in pain management .
Additionally, the compound has demonstrated anti-inflammatory activity. It appears to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines or other mediators involved in the inflammatory response .
Neuroprotective Properties
The neuroprotective potential of this compound has been explored in several studies. Its ability to influence neurotransmitter systems suggests it may play a role in protecting neurons from damage associated with neurodegenerative diseases. Specifically, it may modulate dopaminergic and serotonergic pathways, which are critical in conditions such as Parkinson's disease and depression .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies of this compound reveal that the presence of the benzyl and phenyl groups significantly enhances its binding affinity to biological targets. These groups are essential for its interaction with opioid receptors and other neurotransmitter systems. Variations in these substituents can lead to different pharmacological profiles, highlighting the importance of structural modifications for optimizing therapeutic effects .
Case Studies and Research Findings
Several case studies have documented the biological activity of compounds structurally related to this compound. For instance:
- Analgesic Efficacy : A study demonstrated that derivatives of this compound showed significant reduction in pain responses in animal models when tested against standard analgesics .
- Neuroprotection : Another investigation revealed that certain analogs could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative disease treatment .
Q & A
Basic: What analytical techniques are recommended for confirming the structural integrity of 1-(1-Benzyl-4-piperidinyl)-2-phenyl-6-oxo-3-piperidinecarboxylic acid?
Methodological Answer:
To confirm structural integrity, use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For NMR, compare observed chemical shifts with literature data for analogous piperidine derivatives, focusing on key functional groups like the benzyl, phenyl, and carboxylic acid moieties . HRMS can validate the molecular formula by matching the exact mass (e.g., [M+H]⁺ or [M-H]⁻ ions). Additionally, infrared (IR) spectroscopy can confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-H stretches. Cross-referencing with synthesized analogs (e.g., ethyl ester derivatives in ) aids in peak assignment .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Methodological Answer:
Discrepancies in bioactivity data often arise from variations in assay conditions or impurities. To address this:
- Purity Verification: Ensure ≥95% purity via HPLC with UV detection (λ = 254 nm) and orthogonal methods like LC-MS .
- Assay Standardization: Replicate assays under controlled conditions (pH, temperature, solvent) to minimize variability.
- Metabolite Screening: Investigate potential metabolites using in vitro liver microsome assays, as metabolites may interfere with activity .
- Structural Analog Comparison: Compare results with structurally related compounds (e.g., 1-Benzyl-4-oxo-piperidine-3-carboxylic acid derivatives in ) to identify structure-activity trends .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
Based on GHS classifications from analogous piperidine derivatives:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .
- Ventilation: Use fume hoods to avoid inhalation of aerosols (H335) .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent dust dispersion .
- Storage: Keep at 2–8°C in airtight containers to prevent degradation .
Advanced: What strategies optimize the synthetic yield of this compound in multi-step reactions?
Methodological Answer:
Key optimization steps include:
- Reagent Selection: Use propionic anhydride for acylation to reduce side reactions, as demonstrated in the synthesis of related N-benzylpiperidinecarboxylates .
- Temperature Control: Maintain reflux conditions (e.g., 12 hours at 110°C) for complete intermediate conversion .
- Purification: Employ column chromatography (silica gel, CHCl₃:MeOH gradient) followed by recrystallization in 2-propanol to isolate high-purity product .
- Catalysis: Explore Lewis acids (e.g., MgSO₄) during workup to enhance drying efficiency and reduce hydrolysis .
Basic: How can researchers assess the compound’s stability under varying pH conditions?
Methodological Answer:
Conduct accelerated stability studies:
- Buffer Preparation: Prepare solutions at pH 1.2 (simulated gastric fluid), 4.5 (lysosomal), and 7.4 (physiological) .
- Incubation: Store aliquots at 37°C for 24–72 hours.
- Analysis: Monitor degradation via HPLC at 220 nm. Carboxylic acid groups may undergo esterification at low pH, while the 6-oxo group could hydrolyze in basic conditions .
Advanced: What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
Use in silico tools to predict ADME properties:
- Lipophilicity: Calculate logP values using software like MarvinSuite to estimate membrane permeability .
- Metabolic Sites: Apply CYP450 isoform models (e.g., CYP3A4) to identify vulnerable positions (e.g., benzyl or piperidine groups) for oxidation .
- Docking Studies: Perform molecular docking with target proteins (e.g., opioid receptors) using AutoDock Vina, referencing analogs like carfentanil derivatives .
Basic: How should researchers address low solubility in aqueous media during in vitro assays?
Methodological Answer:
- Co-Solvents: Use DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in assay buffer .
- Surfactants: Add polysorbate 80 (0.01% w/v) to enhance dispersion without cytotoxicity .
- Salt Formation: Synthesize sodium or potassium salts of the carboxylic acid group to improve hydrophilicity .
Advanced: What experimental approaches validate the compound’s interaction with biological targets (e.g., receptors)?
Methodological Answer:
- Radioligand Binding Assays: Use tritiated analogs to measure affinity (Kd) for receptors like μ-opioid, comparing displacement with cold ligand .
- Functional Assays: Employ cAMP inhibition or calcium flux assays in transfected HEK293 cells to assess efficacy (EC₅₀) .
- SPR Spectroscopy: Perform surface plasmon resonance to quantify real-time binding kinetics (kon/koff) .
Basic: What purification methods are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Liquid-Liquid Extraction: Partition between ethyl acetate and water to remove hydrophilic impurities .
- Acid-Base Workup: Adjust pH to 3–4 to precipitate the carboxylic acid form, then filter .
- Crystallization: Use 2-propanol/water mixtures for recrystallization, as demonstrated in oxalate salt formation .
Advanced: How can researchers design analogs to improve metabolic stability without compromising activity?
Methodological Answer:
- Bioisosteric Replacement: Substitute the benzyl group with a pyridylmethyl moiety to reduce CYP-mediated oxidation .
- Steric Shielding: Introduce methyl groups at the 4-position of the piperidine ring to block metabolic hotspots .
- Prodrug Strategy: Synthesize ethyl ester prodrugs (e.g., AB1168 in ) to enhance bioavailability and delay hydrolysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
